Spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid, 1',2'-dihydro-2'-oxo-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid, 1',2'-dihydro-2'-oxo-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid, 1',2'-dihydro-2'-oxo-, 1,1-dimethylethyl ester (CAS No. 1290625-80-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that includes a piperidine ring fused with a pyrrolo[3,2-b]pyridine moiety. The molecular formula is C₁₆H₁₉N₃O₂, with a molecular weight of approximately 299.34 g/mol. Key physicochemical properties include:
Property | Value |
---|---|
LogP | 2.14 |
Heavy Atoms Count | 22 |
Rotatable Bonds Count | 2 |
Number of Rings | 3 |
Polar Surface Area (Ų) | 54 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail specific activities associated with spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid derivatives.
Anticancer Activity
Several studies have explored the anticancer potential of pyrrolo-piperidine derivatives. Notably:
- Mechanism of Action : Compounds similar to spiro[piperidine-4,3'-[3H]pyrrolo[3,2-b]pyridine]-1-carboxylic acid have been shown to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). For instance, pyridazine derivatives demonstrated IC₅₀ values ranging from nanomolar to micromolar concentrations against various cancer cell lines (T-47D and MDA-MB-231) .
- Case Study : A recent study reported that specific analogs induced apoptosis in breast cancer cells while showing minimal toxicity to non-cancerous cells .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been supported by evidence from related structures:
- Inflammatory Pathways : Compounds containing the pyrrolo-piperidine framework have been investigated for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
- Experimental Findings : In vitro assays indicated significant reductions in inflammatory markers when treated with spirocyclic derivatives .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of similar compounds:
Properties
IUPAC Name |
tert-butyl 2-oxospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-15(2,3)22-14(21)19-9-6-16(7-10-19)12-11(18-13(16)20)5-4-8-17-12/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZHTUJBOFJPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC=N3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.